2-Fluoro-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a fluorine atom attached to the second carbon and a ketone group at the third position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This can be achieved through various synthetic methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one has significant potential in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the synthesis of complex molecules . Additionally, its potential bioactive properties make it an interesting candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to increased biological activity. The bicyclic structure may also contribute to the compound’s stability and selectivity in binding to its targets .
Comparison with Similar Compounds
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: Lacks the fluorine atom and ketone group, making it less versatile in certain chemical reactions.
2-Chloro-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
8-Oxabicyclo[3.2.1]octane:
The unique combination of the fluorine atom and ketone group in 2-Fluoro-8-azabicyclo[32
Properties
IUPAC Name |
2-fluoro-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBBMCMUIPTROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)CC1N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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